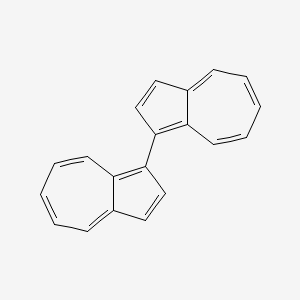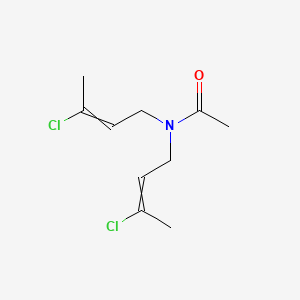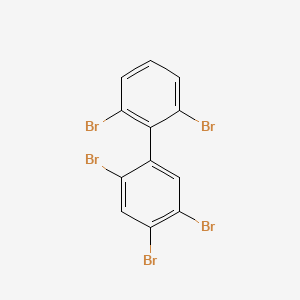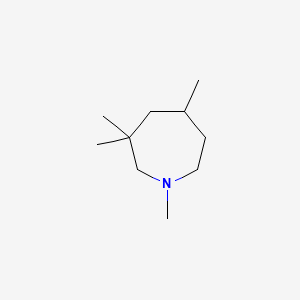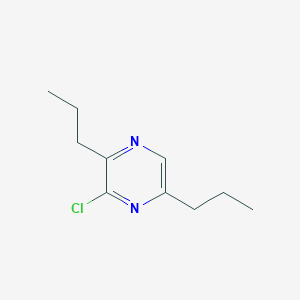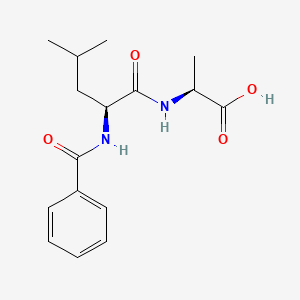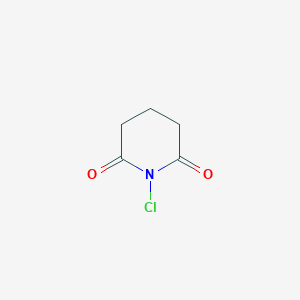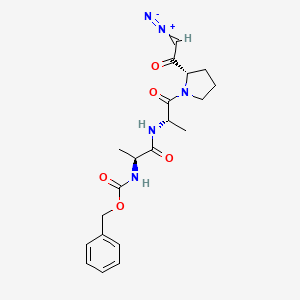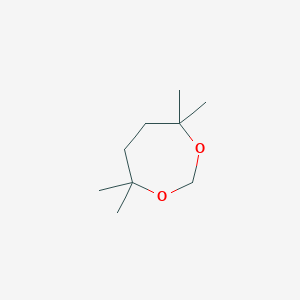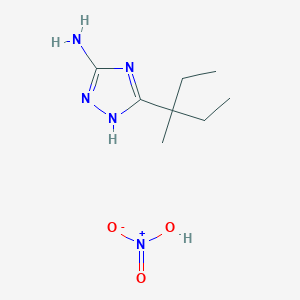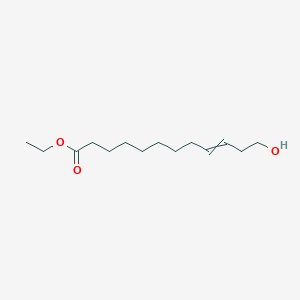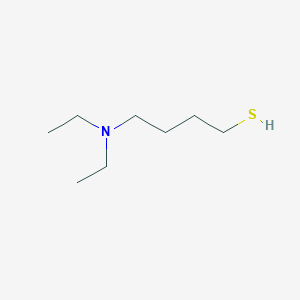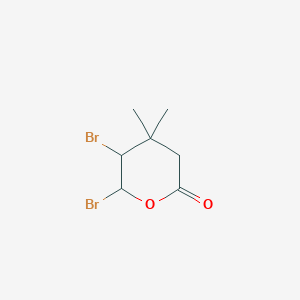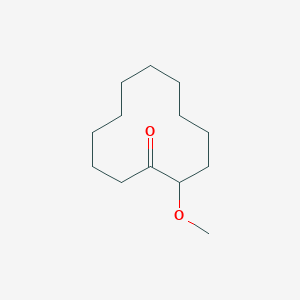
2-Methoxycyclododecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxycyclododecan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a twelve-carbon ring with a methoxy group (-OCH3) and a ketone functional group (C=O) attached to it. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 2-Methoxycyclododecan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a dodecanol derivative, followed by the introduction of the methoxy group and the ketone functionality. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with appropriate solvents to facilitate the reaction. Industrial production methods may involve large-scale batch or continuous processes, with careful control of temperature, pressure, and reaction time to optimize yield and purity.
Analyse Des Réactions Chimiques
2-Methoxycyclododecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2-methoxycyclododecanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield cyclododecanone and methanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Methoxycyclododecan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclic structures.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents due to its distinctive odor and chemical properties.
Mécanisme D'action
The mechanism of action of 2-Methoxycyclododecan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors The methoxy and ketone functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity The pathways involved may include enzyme-catalyzed transformations, receptor binding, and subsequent signal transduction processes
Comparaison Avec Des Composés Similaires
2-Methoxycyclododecan-1-one can be compared with other similar compounds, such as:
Cyclododecanone: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2-Methoxycyclohexanone: A smaller ring structure with similar functional groups, used in different applications due to its size and reactivity.
Cyclododecanol: Contains a hydroxyl group instead of a ketone, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its twelve-carbon ring structure combined with the methoxy and ketone functional groups, which impart specific chemical and physical properties that are valuable in various research and industrial contexts.
Propriétés
Numéro CAS |
76331-08-3 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
2-methoxycyclododecan-1-one |
InChI |
InChI=1S/C13H24O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12(13)14/h13H,2-11H2,1H3 |
Clé InChI |
CQROJZVEVHVKAH-UHFFFAOYSA-N |
SMILES canonique |
COC1CCCCCCCCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


